3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one

Catalog No.
S13578655
CAS No.
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4...

Product Name

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one

IUPAC Name

3-amino-1-(oxolan-2-ylmethyl)pyridin-4-one

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h3-4,7-8H,1-2,5-6,11H2

InChI Key

XDBIVLAEQYQQTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=CC(=O)C(=C2)N

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and a molecular weight of approximately 208.26 g/mol. This compound features a dihydropyridinone core structure, which is characteristic of many biologically active molecules. The presence of an amino group and an oxolane (tetrahydrofuran) moiety contributes to its unique chemical properties and potential biological activities .

The reactivity of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one can be attributed to the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming imines or related structures.
  • Reduction Reactions: The carbonyl group in the dihydropyridinone can be reduced to alcohols under appropriate conditions.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Research into the biological activity of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antioxidant Activity: Many dihydropyridines are known for their ability to scavenge free radicals.
  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Neuroprotective Effects: There is evidence that compounds in this class may protect neuronal cells from oxidative stress.

Further studies are needed to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Synthesis of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both an amino group and carbonyl functionality, cyclization can yield the dihydropyridinone structure.
  • Multi-step Synthesis: This involves forming the oxolane ring separately and then coupling it with the dihydropyridinone framework through alkylation or other coupling strategies.
  • One-pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and efficiency.

3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery.
  • Chemical Research: As an intermediate in organic synthesis, it may be used to create more complex molecules for various applications.
  • Material Science: Its unique properties might be explored for developing new materials with specific functionalities.

Interaction studies involving 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Data regarding its interactions with specific proteins or pathways remain limited but are essential for future research directions.

Several compounds share structural similarities with 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one, including:

Compound NameMolecular FormulaMolecular WeightNotes
3-Amino-1-(oxolan-3-ylmethyl)-1,4-dihydropyridin-4-oneC10H14N2O2C_{10}H_{14}N_{2}O_{2}194.23 g/molSimilar structure but different oxolane position
3-Amino-2-oxo-1,2-dihydropyridineC6H6N2O2C_{6}H_{6}N_{2}O_{2}138.12 g/molLacks oxolane moiety but retains dihydropyridine core
3-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-oneC10H14N2O2C_{10}H_{14}N_{2}O_{2}194.23 g/molVariation in ring saturation

Uniqueness

The uniqueness of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to similar compounds. Its distinct oxolane substitution pattern potentially influences its pharmacokinetic properties and interaction profiles with biological targets.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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